8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol
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Overview
Description
8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol is an organic compound that features a tert-butyl(dimethyl)silyl group attached to an octenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The resulting silyl-protected alcohol can then be subjected to further functionalization to introduce the octenol moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale manufacturing. the principles of protecting group chemistry and standard organic synthesis techniques would apply.
Chemical Reactions Analysis
Types of Reactions
8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated alcohols.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Various substituted silyl ethers depending on the nucleophile used.
Scientific Research Applications
8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving silyl-protected substrates.
Medicine: Potential use in the development of pharmaceuticals where silyl protection is required for stability.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol primarily involves its role as a protecting group in organic synthesis. The tert-butyl(dimethyl)silyl group protects hydroxyl functionalities from unwanted reactions, allowing selective transformations at other sites in the molecule. This protection is crucial in multi-step synthesis processes where specific functional group manipulation is required .
Comparison with Similar Compounds
Similar Compounds
- 8-{[tert-Butyl(dimethyl)silyl]oxy}-4-ethyloct-3-en-2-ol
- 8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-one
Uniqueness
8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol is unique due to its specific structural configuration, which combines a silyl-protected alcohol with an octenol backbone. This combination allows for selective reactions and functional group transformations that are not possible with other similar compounds .
Properties
CAS No. |
917882-98-5 |
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Molecular Formula |
C15H32O2Si |
Molecular Weight |
272.50 g/mol |
IUPAC Name |
8-[tert-butyl(dimethyl)silyl]oxy-4-methyloct-3-en-2-ol |
InChI |
InChI=1S/C15H32O2Si/c1-13(12-14(2)16)10-8-9-11-17-18(6,7)15(3,4)5/h12,14,16H,8-11H2,1-7H3 |
InChI Key |
YOTGQMDHXNGDDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C(C)CCCCO[Si](C)(C)C(C)(C)C)O |
Origin of Product |
United States |
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